molecular formula C13H9NO6S B587153 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-18-6

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B587153
CAS No.: 88373-18-6
M. Wt: 307.276
InChI Key: YINRFPLPYWZUBP-UHFFFAOYSA-N
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Description

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzoxazepine family. This compound is characterized by its unique structure, which includes a sulfooxy group attached to the dibenzoxazepine core. The presence of the sulfooxy group imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dibenzoxazepine without the sulfooxy group.

    Substitution: Various substituted dibenzoxazepines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(6-oxo-5H-benzo[b][1,4]benzoxazepin-4-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13-8-4-1-2-5-9(8)19-10-6-3-7-11(12(10)14-13)20-21(16,17)18/h1-7H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINRFPLPYWZUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858408
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-18-6
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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